molecular formula C16H33N B12595146 Cyclooctanamine, N-(1-methylheptyl)- CAS No. 646026-94-0

Cyclooctanamine, N-(1-methylheptyl)-

Cat. No.: B12595146
CAS No.: 646026-94-0
M. Wt: 239.44 g/mol
InChI Key: FDQIJVBMCUBSQG-UHFFFAOYSA-N
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Description

Cyclooctanamine, N-(1-methylheptyl)- is an organic compound with the molecular formula C15H31N It is a derivative of cyclooctanamine, where the amine group is substituted with a 1-methylheptyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclooctanamine, N-(1-methylheptyl)- typically involves the reaction of cyclooctanone with a suitable amine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclooctanone is reacted with 1-methylheptylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) with a catalyst like palladium on carbon (Pd/C).

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Cyclooctanamine, N-(1-methylheptyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Cyclooctanamine, N-(1-methylheptyl)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

Cyclooctanamine, N-(1-methylheptyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclooctanamine, N-(1-methylheptyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition or Activation: The compound can inhibit or activate enzymes by binding to their active sites.

    Receptor Binding: It can bind to receptors on cell surfaces, triggering intracellular signaling pathways.

Comparison with Similar Compounds

Cyclooctanamine, N-(1-methylheptyl)- can be compared with other similar compounds such as:

    Cyclooctylamine: Similar structure but lacks the 1-methylheptyl substitution.

    Cyclooctanone: The ketone precursor used in the synthesis of Cyclooctanamine, N-(1-methylheptyl)-.

    Cyclooctanol: The alcohol derivative of cyclooctane.

Uniqueness

The uniqueness of Cyclooctanamine, N-(1-methylheptyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

646026-94-0

Molecular Formula

C16H33N

Molecular Weight

239.44 g/mol

IUPAC Name

N-octan-2-ylcyclooctanamine

InChI

InChI=1S/C16H33N/c1-3-4-5-9-12-15(2)17-16-13-10-7-6-8-11-14-16/h15-17H,3-14H2,1-2H3

InChI Key

FDQIJVBMCUBSQG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC1CCCCCCC1

Origin of Product

United States

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